

Unveiling Ikarisoside-F: A Technical Guide to its Chemical Structure and Synthesis

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Compound of Interest

Compound Name: *Ikarisoside-F*

Cat. No.: *B15285099*

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Introduction

Ikarisoside-F, a naturally occurring flavonol glycoside, has garnered interest within the scientific community for its potential therapeutic applications. Found in medicinal plants of the *Epimedium* and *Vancouveria* genera, this compound belongs to a class of flavonoids known for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of **Ikarisoside-F**, serving as a vital resource for researchers engaged in natural product chemistry, drug discovery, and development.

Chemical Structure and Properties

Ikarisoside-F is a derivative of the flavonoid kaempferol, featuring a diglycosidic moiety attached at the C-3 position and a prenyl group at the C-8 position. The systematic name for **Ikarisoside-F** is kaempferol 3-O- β -D-xylopyranosyl-(1 \rightarrow 2)- α -L-rhamnopyranoside-8- γ,γ -dimethylallyl ether. An alternative structure has also been reported in the literature as kaempferol 3-O- α -L-rhamnopyranosyl-(1 \rightarrow 2)- β -D-xylopyranoside, indicating a potential variation in the stereochemistry of the glycosidic linkage that requires careful consideration in synthesis and biological evaluation.

The fundamental physicochemical properties of **Ikarisoside-F** are summarized in the table below.

Property	Value	Reference
CAS Number	113558-14-8	[1]
Molecular Formula	C ₃₁ H ₃₆ O ₁₄	[1]
Molecular Weight	632.62 g/mol	[1]

Spectroscopic Data

The structural elucidation of **Ikariside-F** has been primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS). The following tables summarize the key ¹H and ¹³C NMR chemical shifts and mass spectral data.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for **Ikariside-F**

Position	¹³ C (ppm)	¹ H (ppm, J in Hz)
Aglycone		
2	157.2	6.22 (s)
3	134.5	
4	178.1	
5	161.8	
6	99.1	
7	164.2	
8	106.9	
9	157.8	
10	105.9	
1'	121.5	
2'	130.8	8.05 (d, 8.8)
3'	115.3	6.92 (d, 8.8)
4'	160.2	6.92 (d, 8.8)
5'	115.3	
6'	130.8	8.05 (d, 8.8)
8-prenyl-CH ₂	22.4	3.55 (d, 7.2)
8-prenyl-CH	123.1	5.30 (t, 7.2)
8-prenyl-C(CH ₃) ₂	131.9	1.81 (s)
8-prenyl-CH ₃ (cis)	25.9	
8-prenyl-CH ₃ (trans)	18.1	1.69 (s)
Rhamnose		
1"	101.9	5.38 (d, 1.6)

2"	79.2	4.28 (dd, 1.6, 3.2)
3"	71.1	3.82 (dd, 3.2, 9.4)
4"	72.8	3.45 (t, 9.4)
5"	69.9	3.65 (m)
6"	18.2	1.15 (d, 6.2)
Xylose		
1'''	106.8	4.55 (d, 7.4)
2'''	75.1	3.30 (m)
3'''	77.2	3.40 (m)
4'''	70.8	3.55 (m)
5'''	66.9	3.20 (m), 3.88 (m)

Table 2: Mass Spectrometry Data for **Ikarisoside-F**

Ion	m/z
[M+H] ⁺	633.2130
[M+Na] ⁺	655.1949
[M-H] ⁻	631.2025

Synthesis of Ikarisoside-F

A total synthesis of **Ikarisoside-F** has not been explicitly reported. However, a plausible synthetic route can be devised based on established methods for the synthesis of flavonoid glycosides. The general strategy involves the synthesis of the aglycone, kaempferol with a prenyl group at the C-8 position, followed by regioselective glycosylation.

Proposed Synthetic Pathway



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Caption: A proposed synthetic pathway for **Ikariside-F**.

Experimental Protocols

1. Protection of Kaempferol:

- Dissolve kaempferol in a suitable solvent (e.g., DMF).
- Add a base (e.g., K_2CO_3) and a protecting group reagent (e.g., benzyl bromide).
- Stir the reaction at room temperature until completion (monitored by TLC).
- Work up the reaction mixture to isolate the protected kaempferol.

2. C-8 Prenylation:

- Dissolve the protected kaempferol in an appropriate solvent (e.g., dioxane).
- Add a Lewis acid catalyst (e.g., $BF_3 \cdot OEt_2$) and prenyl bromide.
- Heat the reaction mixture and monitor its progress by TLC.
- Purify the product by column chromatography to obtain the 8-prenylated aglycone.

3. Glycosylation:

- Prepare an activated disaccharide donor (e.g., a glycosyl bromide or trichloroacetimidate of the xylo-rhamnoside).
- Dissolve the protected 8-prenylkaempferol and the glycosyl donor in a dry aprotic solvent (e.g., CH_2Cl_2).
- Add a promoter (e.g., AgOTf or TMSOTf) at low temperature.

- Allow the reaction to warm to room temperature and stir until the aglycone is consumed.
- Quench the reaction and purify the glycosylated product.

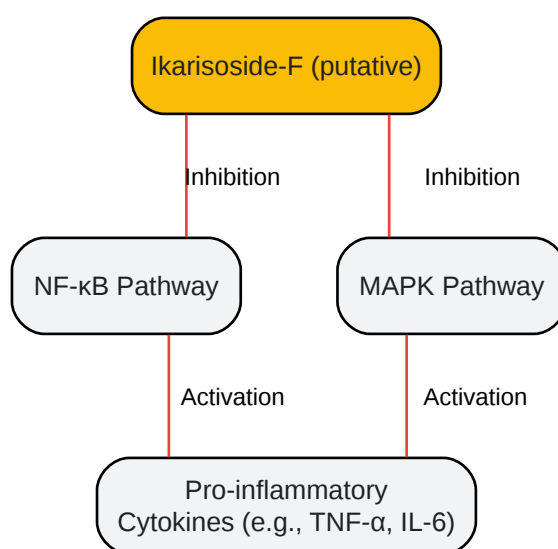
4. Deprotection:

- Dissolve the protected **Ikariside-F** in a suitable solvent mixture (e.g., MeOH/EtOAc).
- Add a palladium on carbon (Pd/C) catalyst.
- Stir the mixture under a hydrogen atmosphere until deprotection is complete.
- Filter the catalyst and concentrate the filtrate to yield **Ikariside-F**.

Biological Activities and Signaling Pathways

While specific studies on the biological activities of **Ikariside-F** are limited, the activities of structurally related compounds from *Epimedium* species, such as Icarin and Icariside II, provide insights into its potential pharmacological effects. These compounds are known to possess anti-inflammatory, antioxidant, anti-diabetic, and anti-cancer properties.

The anti-inflammatory effects of related flavonoid glycosides are often attributed to the modulation of key signaling pathways.



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Caption: Putative anti-inflammatory signaling pathways modulated by **Ikariside-F**.

Conclusion

Ikariside-F represents an intriguing natural product with potential for further investigation in drug discovery. This guide provides a foundational understanding of its chemical structure, a plausible synthetic approach, and an indication of its potential biological activities based on related compounds. The detailed spectroscopic and physicochemical data presented herein will be invaluable to researchers aiming to synthesize, isolate, or further characterize this promising flavonoid glycoside. Further studies are warranted to fully elucidate the pharmacological profile and mechanism of action of **Ikariside-F**.

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References

- 1. pubs.acs.org [pubs.acs.org]
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